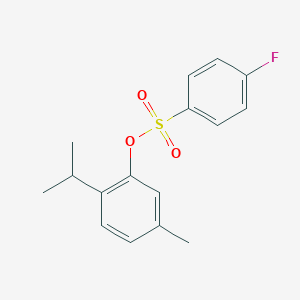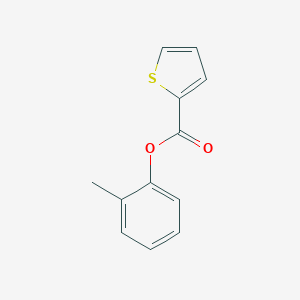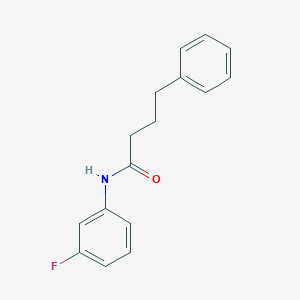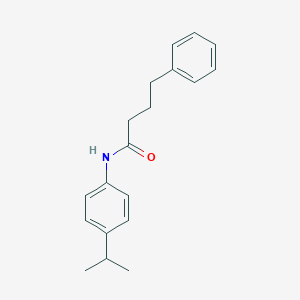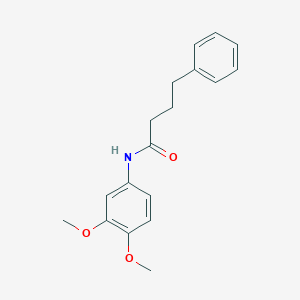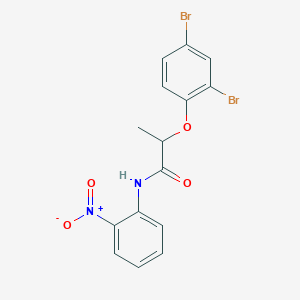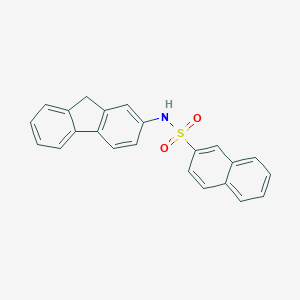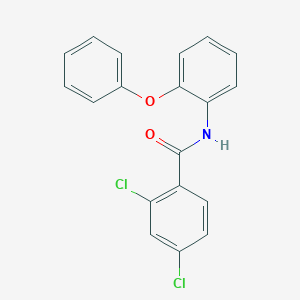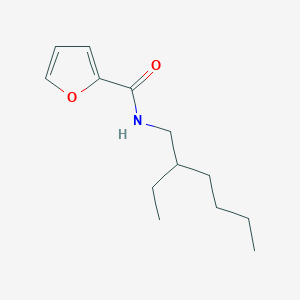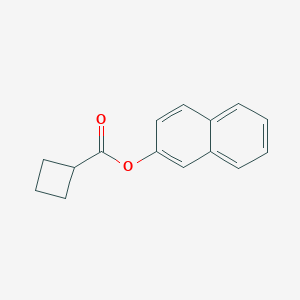
4-methyl-2-oxo-2H-chromen-7-yl 2-fluorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-2-oxo-2H-chromen-7-yl 2-fluorobenzoate, also known as Coumarin-7-fluorobenzoate, is a synthetic compound that has gained significant attention in scientific research due to its unique chemical structure and potential applications. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments. In
Aplicaciones Científicas De Investigación
4-methyl-2-oxo-2H-chromen-7-yl 2-fluorobenzoate has been studied for its potential applications in various scientific research fields. One of the most widely studied applications is its use as a fluorescent probe for the detection of metal ions such as copper and iron. This compound has been shown to exhibit high selectivity and sensitivity towards these metal ions, making it a promising candidate for the development of metal ion sensors. Additionally, 4-methyl-2-oxo-2H-chromen-7-yl 2-fluorobenzoate has been studied for its potential use as a photosensitizer in photodynamic therapy for cancer treatment. This compound has been shown to have high phototoxicity towards cancer cells when activated by light, making it a promising candidate for further research in this field.
Mecanismo De Acción
The mechanism of action of 4-methyl-2-oxo-2H-chromen-7-yl 2-fluorobenzoate is not fully understood, but it is believed to involve the formation of a complex with metal ions such as copper and iron. This complex formation results in a change in the fluorescence properties of the compound, allowing for the detection of the metal ion. In the case of photodynamic therapy, the mechanism of action involves the activation of the compound by light, which results in the production of reactive oxygen species that cause damage to cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-methyl-2-oxo-2H-chromen-7-yl 2-fluorobenzoate have been studied in various in vitro and in vivo models. In general, this compound has been shown to be relatively non-toxic to cells and has low cytotoxicity. However, when activated by light, this compound has been shown to have high phototoxicity towards cancer cells, resulting in cell death. Additionally, the complex formation of this compound with metal ions such as copper and iron has been shown to have potential implications for the regulation of metal ion homeostasis in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-methyl-2-oxo-2H-chromen-7-yl 2-fluorobenzoate for laboratory experiments is its high selectivity and sensitivity towards metal ions such as copper and iron. This makes it a promising candidate for the development of metal ion sensors and for the study of metal ion homeostasis in cells. Additionally, its potential use as a photosensitizer in photodynamic therapy makes it a promising candidate for cancer research. However, one of the main limitations of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental conditions.
Direcciones Futuras
There are several potential future directions for the study of 4-methyl-2-oxo-2H-chromen-7-yl 2-fluorobenzoate. One potential direction is the further development of this compound as a fluorescent probe for the detection of metal ions. Another potential direction is the study of the complex formation of this compound with metal ions and its potential implications for metal ion homeostasis in cells. Additionally, further research is needed to fully understand the mechanism of action of this compound in photodynamic therapy and to optimize its use as a photosensitizer for cancer treatment. Finally, the development of new synthesis methods for this compound and its derivatives may lead to the discovery of new applications and potential therapeutic uses.
Métodos De Síntesis
The synthesis of 4-methyl-2-oxo-2H-chromen-7-yl 2-fluorobenzoate has been reported in various literature sources. One of the most common methods involves the reaction of 4-methylcoumarin-7-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-fluorobenzoic acid in the presence of a base such as triethylamine to form the final product, 4-methyl-2-oxo-2H-chromen-7-yl 2-fluorobenzoateluorobenzoate. Other methods involve the use of different reagents and conditions, such as phosphorus pentachloride or oxalyl chloride as the chlorinating agent and different bases such as pyridine or N,N-diisopropylethylamine.
Propiedades
Fórmula molecular |
C17H11FO4 |
|---|---|
Peso molecular |
298.26 g/mol |
Nombre IUPAC |
(4-methyl-2-oxochromen-7-yl) 2-fluorobenzoate |
InChI |
InChI=1S/C17H11FO4/c1-10-8-16(19)22-15-9-11(6-7-12(10)15)21-17(20)13-4-2-3-5-14(13)18/h2-9H,1H3 |
Clave InChI |
PZKQUFNTPHREDP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)C3=CC=CC=C3F |
SMILES canónico |
CC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)C3=CC=CC=C3F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




